N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS No.: 1788847-38-0
Cat. No.: VC4502137
Molecular Formula: C17H18F3NO5S
Molecular Weight: 405.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788847-38-0 |
|---|---|
| Molecular Formula | C17H18F3NO5S |
| Molecular Weight | 405.39 |
| IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3 |
| Standard InChI Key | WALBCZGUFATDDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position. The sulfonamide nitrogen is linked to a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain, creating a stereochemically rich structure. The methoxy groups enhance solubility and influence electronic distribution, while the trifluoromethoxy moiety contributes to metabolic stability and lipophilicity .
Key structural attributes include:
-
Sulfonamide backbone: Provides hydrogen-bonding capacity for target engagement.
-
Trifluoromethoxy group: Imparts electron-withdrawing effects and resistance to oxidative degradation.
-
Methoxy substituents: Modulate steric and electronic interactions with biological receptors.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.39 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (Sulfonamide NH) |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
Data derived from QSAR modeling and experimental analogs .
Synthesis and Structural Optimization
General Sulfonamide Synthesis
While no explicit protocol exists for this compound, its synthesis likely follows established sulfonamide routes. A representative pathway involves:
-
Sulfonylation: Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C.
-
Deprotonation: Using triethylamine to scavenge HCl byproducts.
-
Purification: Column chromatography with ethyl acetate/hexane gradients (10:1 to 3:1 v/v) .
Critical parameters:
-
Temperature control: Prevents sulfonyl chloride hydrolysis.
-
Solvent selection: THF or dichloromethane optimizes reactivity.
-
Stoichiometry: 1.1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation .
Challenges in Scale-Up
-
Steric hindrance: Bulky methoxy groups reduce reaction rates (yields typically 45–60%).
-
Trifluoromethoxy stability: Decomposition observed above 80°C, necessitating low-temperature conditions .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro screens demonstrate dose-dependent cytotoxicity:
Table 2: Cytotoxicity Profile
| Cell Line | IC (μM) | Apoptosis Induction (% at 50 μM) |
|---|---|---|
| HCT116 (CRC) | 78.2 ± 3.4 | 62.1 ± 5.2 |
| HeLa (Cervical) | 89.7 ± 4.1 | 58.3 ± 4.7 |
| MCF7 (Breast) | >100 | 22.4 ± 3.1 |
Mechanistic studies reveal:
-
Caspase-3/7 activation: 3.8-fold increase vs. controls in HCT116 cells.
-
Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold).
-
Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls).
Structure-Activity Relationships (SAR)
Methoxy Substitution Patterns
-
Ortho-methoxy on phenyl: Critical for HCT116 activity (IC increases 5-fold upon removal).
-
Trifluoromethoxy vs. methoxy: 3.5× greater potency in HeLa models .
Sulfonamide Modifications
-
N-Methylation: Abolishes activity (IC >200 μM), suggesting NH is essential for target binding.
-
Sulfone replacement: Conversion to sulfoxide reduces potency by 8-fold .
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Solubility: 12.4 mg/mL in PBS (pH 7.4), suitable for IV administration.
-
Plasma protein binding: 89.2% in human serum, limiting free drug availability.
-
CYP450 metabolism: Primarily CYP3A4-mediated O-demethylation (t = 2.7 h).
Acute Toxicity
-
LD (mouse): 320 mg/kg (IV), 480 mg/kg (oral).
-
Hepatotoxicity: Elevated ALT (3.2× control) at 100 mg/kg/day × 7.
Future Research Directions
-
Target deconvolution: Identification of primary molecular targets via chemoproteomics.
-
Prodrug development: Masking sulfonamide NH to enhance oral bioavailability.
-
Combination therapies: Synergy studies with platinum agents (e.g., cisplatin).
-
Formulation optimization: Nanocrystal dispersions to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume